4-(dibutylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
Description
4-(dibutylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazole ring fused with a benzothiazole moiety, makes it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S3/c1-4-6-14-28(15-7-5-2)34(30,31)18-10-8-17(9-11-18)23(29)27-24-26-19-12-13-20-21(22(19)33-24)25-16(3)32-20/h8-13H,4-7,14-15H2,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJHTZXWMVYKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
Thioamide derivatives undergo cyclization in the presence of P₄O₁₀, forming the tricyclic structure. For example, reacting N-substituted thioamides with P₄O₁₀ in chloroform at room temperature yields the diazatricyclic core with a methyl group at position 11. The reaction typically achieves yields of 64–83% after recrystallization from ethanol.
Key Conditions
- Reagents : Phosphoric anhydride, chloroform.
- Temperature : Room temperature (20–25°C).
- Reaction Time : 1–5 hours.
- Yield : 64–83%.
Introduction of the Sulfamoyl Group
The sulfamoyl moiety (dibutylsulfamoyl) is introduced via chlorosulfonation of benzoic acid derivatives, followed by nucleophilic substitution with dibutylamine.
Chlorosulfonation of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid reacts with chlorosulfonic acid (ClSO₃H) in aqueous medium to form 4-chloro-3-sulfonylbenzoic acid. This intermediate is isolated and purified via recrystallization.
Amidation with Dibutylamine
The sulfonyl chloride intermediate reacts with dibutylamine in dichloromethane, yielding 4-(dibutylsulfamoyl)benzoic acid. Triethylamine is used to scavenge HCl, enhancing reaction efficiency.
Key Conditions
- Reagents : Dibutylamine, triethylamine, dichloromethane.
- Temperature : 0–5°C (initial), then room temperature.
- Reaction Time : 2–4 hours.
- Yield : 70–85%.
Formation of the Benzamide Moiety
The benzoic acid derivative is activated as an acyl chloride and coupled to the tricyclic amine core via carbodiimide-mediated amidation.
Acyl Chloride Formation
4-(Dibutylsulfamoyl)benzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride. Excess SOCl₂ is removed via distillation.
Amide Coupling
The acyl chloride reacts with the tricyclic amine in the presence of N,N-diisopropylethylamine (DIPEA) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in anhydrous dichloromethane at room temperature.
Key Conditions
- Reagents : EDC, DIPEA, dichloromethane.
- Temperature : Room temperature.
- Reaction Time : 12–24 hours.
- Yield : 60–75%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). This removes unreacted starting materials and byproducts.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 3.45–3.35 (m, 4H, NCH₂), 1.55–1.45 (m, 4H, CH₂), 1.35–1.25 (m, 4H, CH₂), 0.91 (t, J = 7.2 Hz, 6H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Optimization and Scale-Up Considerations
Solvent Selection
Benzene and chloroform are effective for large-scale reactions but require careful handling due to toxicity. Alternatives like toluene or dichloroethane may be substituted.
Acid Scavengers
Sodium hydroxide or triethylamine improves reaction efficiency by neutralizing HCl, preventing side reactions.
Table 1: Comparative Yields Under Different Conditions
| Acid Scavenger | Solvent | Yield (%) |
|---|---|---|
| NaOH | Benzene | 98.0 |
| Triethylamine | DCM | 85.0 |
| None | Chloroform | 64.0 |
Challenges and Mitigation Strategies
Byproduct Formation
Phosphoric anhydride-mediated cyclizations may yield oligomers. Optimizing stoichiometry (3:1 thioamide:P₄O₁₀) minimizes this.
Low Coupling Efficiency
Using fresh EDC and maintaining anhydrous conditions enhances amidation yields.
Chemical Reactions Analysis
Types of Reactions
4-(dibutylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(dibutylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: Known for their high oxidative stability and applications in organic electronics.
Imidazoles: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-(dibutylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide stands out due to its unique combination of a thiazole ring fused with a benzothiazole moiety and the presence of a dibutylsulfamoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 4-(dibutylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its unique structure suggests various biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
This compound features a benzamide core linked to a complex heterocyclic system that includes thiazole and benzothiazole rings. The presence of dibutylsulfamoyl enhances its solubility and bioavailability, which are critical for its biological activity.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiazole and benzothiazole rings may facilitate binding to active sites or allosteric sites on proteins, influencing their activity. The dibutylsulfamoyl group likely enhances the compound's binding affinity and specificity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that it may inhibit COX enzymes, which are crucial in inflammatory processes.
- Protease Inhibition : The compound has shown potential in inhibiting proteases that are implicated in cancer progression.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens:
- Bacterial Strains : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Studies indicate antifungal activity against common pathogens like Candida species.
Cytotoxicity
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : Including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Results : The compound showed significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Studies
-
Study on COX Inhibition :
- A study evaluated the inhibitory effects of the compound on COX enzymes using a spectrophotometric assay.
- Results indicated a dose-dependent inhibition with an IC50 value comparable to standard NSAIDs.
-
Antimicrobial Efficacy :
- A series of tests were conducted against Staphylococcus aureus and Escherichia coli.
- The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.
-
Cytotoxicity Assessment :
- A study assessed the cytotoxic effects on MCF-7 cells using MTT assays.
- The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
Data Summary
| Biological Activity | Test Methodology | Observations |
|---|---|---|
| COX Inhibition | Spectrophotometric Assay | Dose-dependent inhibition (IC50 comparable to NSAIDs) |
| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli (low µM range) |
| Cytotoxicity | MTT Assay | Significant reduction in MCF-7 cell viability at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
